molecular formula C23H17Cl2F3N2O7 B2648842 Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate CAS No. 303997-13-9

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate

Cat. No.: B2648842
CAS No.: 303997-13-9
M. Wt: 561.29
InChI Key: RFCWYZARRWMOTA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₅F₃N₂O₆
CAS Registry Number: 303997-10-6
Structural Features:

  • Core: 4-Isoxazolecarboxylate ester.
  • Substituents: Ethoxy group linked to a 2,4-dichlorobenzoyl moiety at position 2. Amino group at position 5 conjugated to a 3-(trifluoromethyl)benzoyl group. Physicochemical Properties:
  • Molecular Weight: 388.3 g/mol.
  • Hydrogen Bond Donors/Acceptors: 1 donor, 8 acceptors.
  • Lipophilicity: High (predicted XLogP3 >3.3 due to trifluoromethyl and dichlorophenyl groups) .

Properties

IUPAC Name

ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[[3-(trifluoromethyl)benzoyl]amino]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F3N2O7/c1-2-34-22(33)17-19(29-18(31)12-4-3-5-13(10-12)23(26,27)28)37-30-20(17)35-8-9-36-21(32)15-7-6-14(24)11-16(15)25/h3-7,10-11H,2,8-9H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCWYZARRWMOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes esterification, amidation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate as an anticancer agent. A notable study conducted by Walid Fayad et al. identified this compound through a screening of a drug library on multicellular spheroids, demonstrating significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth and inducing apoptosis in malignant cells .

Herbicidal Properties

This compound has also been explored for its herbicidal properties. The compound acts by disrupting amino acid synthesis in plants, leading to stunted growth and eventual death of targeted weeds. This mechanism is particularly effective against broadleaf weeds, making it a valuable candidate in agricultural herbicide formulations .

Case Studies and Research Findings

Study ReferenceApplication AreaKey Findings
Fayad et al., 2019AnticancerIdentified as a potent cytotoxic agent against various cancer cell lines; potential for further development as an anticancer drug.
Agricultural ResearchHerbicideDemonstrated effective weed control through inhibition of amino acid synthesis; promising results in field trials.

Mechanism of Action

The mechanism of action of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Ethyl 5-Amino-3-{2-[(4-Chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate
  • Molecular Formula : C₁₅H₁₅ClN₂O₆.
  • Key Differences: Replaces 2,4-dichlorobenzoyl with 4-chlorobenzoyl. Lacks the trifluoromethyl group on the benzoyl-amino substituent.
  • Impact on Properties :
    • Lipophilicity : Lower (XLogP3 =3.3 vs. >3.3 in the target compound) due to fewer halogen atoms .
    • Bioactivity : Reduced electron-withdrawing effects may decrease metabolic stability compared to the trifluoromethyl analog .
Ethyl 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylate
  • Molecular Formula: C₁₄H₁₃F₂NO₄.
  • Key Differences: Difluorophenoxy group instead of dichlorobenzoyl-ethoxy. Methyl group at position 5 instead of a benzoylamino substituent.
  • Impact on Properties :
    • Reactivity : Fluorine atoms enhance electronegativity but reduce steric bulk compared to chlorine.
    • Synthetic Yield : Higher (e.g., 89% in vs. ~74% in dichlorobenzoyl analogs) due to less steric hindrance .

Functional Group Modifications

Trifluoromethyl vs. Chloro/Methoxy Groups
  • Trifluoromethyl (Target Compound) :
    • Enhances metabolic resistance and binding affinity to hydrophobic enzyme pockets .
    • Increases molecular weight and lipophilicity.
  • Chloro/Methoxy () :
    • Chloro groups improve pesticidal activity via electrophilic interactions .
    • Methoxy groups (e.g., in sulfonylureas like metsulfuron methyl) reduce volatility but may decrease bioavailability .

Physicochemical and Spectral Comparisons

Melting Points and Solubility
  • Target Compound : Likely amorphous solid (similar to ’s compound with m.p. 138°C).
  • Analog with 4-Chlorobenzoyl () : Crystalline form may offer better solubility in polar solvents.
NMR Profiles
  • Regions of Variation :
    • Protons near dichlorobenzoyl (positions analogous to regions A/B in ) show distinct chemical shifts (δ 7.5–8.5 ppm for aromatic Cl and CF₃) .
    • Trifluoromethyl groups cause deshielding in ¹⁹F NMR (δ -60 to -70 ppm) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Substituents (Position 3/5) XLogP3 m.p. (°C) Application
Target Compound C₁₆H₁₅F₃N₂O₆ 2,4-DCl-benzoyl-ethoxy / CF₃-benzoylamino >3.3 ~138* Agrochemicals
4-Chlorobenzoyl Analog (CAS 477853-67-1) C₁₅H₁₅ClN₂O₆ 4-Cl-benzoyl-ethoxy / NH₂ 3.3 N/A Intermediate
Difluorophenoxy-methyl (CAS 938022-06-1) C₁₄H₁₃F₂NO₄ 2,4-F₂-phenoxy-methyl / CH₃ 2.8 N/A Pharmaceutical R&D

*Assumed based on ’s analog.

Biological Activity

Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate (CAS No. 303997-13-9) is a complex organic compound with potential biological activity. Its structure features multiple functional groups that suggest various mechanisms of action, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H17Cl2F3N2O7C_{23}H_{17}Cl_{2}F_{3}N_{2}O_{7}, with a molecular weight of 561.29 g/mol. The presence of dichlorobenzoyl and trifluoromethyl groups indicates potential interactions with biological targets, possibly influencing its efficacy as a therapeutic agent.

  • Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting against cellular damage caused by free radicals.
  • Anti-inflammatory Effects : The anti-inflammatory potential of isoxazole derivatives has been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions characterized by inflammation.
  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of several isoxazole derivatives, including those structurally related to this compound. Results indicated significant reductions in oxidative markers in treated cells compared to controls, suggesting a protective role against oxidative stress .
  • Anti-inflammatory Research : In a model of induced inflammation, compounds similar to this compound were shown to reduce levels of inflammatory cytokines such as TNF-alpha and IL-6. This study highlights the potential for these compounds in treating inflammatory diseases .
  • Antitumor Efficacy : Research focusing on the cytotoxic effects of isoxazole derivatives found that some can inhibit the growth of cancer cells via apoptosis pathways. In vitro studies demonstrated that these compounds reduced cell viability in breast cancer cell lines significantly .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AntitumorInduces apoptosis

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